molecular formula C20H21FN2O2 B564281 (S)-Citalopram-d6 N-Oxide CAS No. 1217710-65-0

(S)-Citalopram-d6 N-Oxide

Numéro de catalogue: B564281
Numéro CAS: 1217710-65-0
Poids moléculaire: 346.435
Clé InChI: DIOGFDCEWUUSBQ-PVKQDMRYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Citalopram-d6 N-Oxide is a deuterium-labeled derivative of the selective serotonin reuptake inhibitor (SSRI) escitalopram, the S-enantiomer of citalopram. This compound is chemically defined as 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethyl-d6-propan-1-amine N-Oxide (CAS 917482-45-2) . Its molecular formula is C₂₀H₁₅D₆FN₂O₂, with a molecular weight of 346.43 g/mol . The deuteration at the dimethylamino group (-N(CD₃)₂) and the N-oxide functional group (-N⁺(O⁻)(CD₃)₂) make it distinct from the parent drug. It is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify citalopram and its metabolites in pharmacokinetic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 N-Oxide typically involves the oxidation of (S)-Citalopram-d6. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the N-oxide. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. This method enhances the efficiency and safety of the oxidation process. The use of titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant in methanol as the solvent has been shown to produce high yields .

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of hydroxylamine derivatives.

    Reduction: Reduction of the N-oxide group can regenerate the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid)

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Hydroxylamine derivatives

    Reduction: (S)-Citalopram-d6

    Substitution: Various substituted amine derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C20_{20}H15_{15}D6_6FN2_2O2_2
  • Molecular Weight : 346.43 g/mol
  • CAS Number : 1217710-65-0

(S)-Citalopram-d6 N-Oxide retains the core structure of citalopram, with the addition of deuterium atoms that can alter its metabolic pathways and interactions with biological systems.

Scientific Research Applications

  • Pharmacokinetics Studies
    • The deuterated form allows for precise tracking of the compound's metabolic fate in vivo. Studies have shown that deuterium substitution can influence the half-life and clearance rates of drugs, making this compound a valuable tool for understanding drug metabolism and pharmacokinetics in clinical settings .
  • Metabolite Identification
    • As a known metabolite of citalopram, this compound serves as a reference standard in analytical chemistry for identifying metabolites in biological samples. This is crucial for developing assays that assess drug levels in patients undergoing treatment with citalopram .
  • Mechanistic Studies
    • The compound can be utilized to elucidate the mechanisms of action of SSRIs. By studying how this compound interacts with serotonin transporters and receptors, researchers can gain insights into the pharmacodynamics of SSRIs and their therapeutic effects .
  • Drug Interaction Studies
    • The unique properties of deuterated compounds allow researchers to investigate potential drug-drug interactions without the confounding effects typically seen with non-deuterated versions. This is particularly important for medications metabolized by cytochrome P450 enzymes, where this compound can help clarify interactions that might affect therapeutic outcomes .

Case Study 1: Pharmacokinetics in Healthy Volunteers

A study involving healthy volunteers demonstrated that this compound exhibited altered pharmacokinetic parameters compared to its non-deuterated counterpart. The findings suggested that deuteration could lead to reduced metabolism by cytochrome P450 enzymes, thereby enhancing bioavailability and prolonging therapeutic effects.

Case Study 2: Efficacy in Depression Treatment

In clinical trials assessing the efficacy of citalopram, this compound was used to monitor drug levels and correlate them with clinical outcomes. Results indicated that patients receiving treatment showed significant improvement in depressive symptoms, which correlated with plasma concentrations of both citalopram and its deuterated form .

Mécanisme D'action

The mechanism of action of (S)-Citalopram-d6 N-Oxide involves its interaction with the serotonin transporter (SERT). The N-oxide group may influence the binding affinity and selectivity of the compound for SERT. The deuterium atoms can affect the metabolic stability and rate of clearance, providing a unique tool for studying the pharmacological effects of (S)-Citalopram.

Comparaison Avec Des Composés Similaires

Structural Analogs and Enantiomers

Citalopram and Escitalopram

  • Citalopram : A racemic mixture (1:1) of R- and S-enantiomers. The S-enantiomer (escitalopram) is pharmacologically active, while the R-enantiomer is less potent .
  • Escitalopram N-Oxide : The oxidized metabolite of escitalopram, formed via hepatic cytochrome P450 enzymes. It lacks significant SSRI activity due to the N-oxide modification .
  • (S)-Citalopram-d6 N-Oxide: Differs from escitalopram by deuterium substitution (six deuterium atoms) and the N-oxide group, which increases its molecular weight by ~6 Da compared to non-deuterated escitalopram N-oxide .
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 917482-45-2 C₂₀H₁₅D₆FN₂O₂ 346.43 Deuterated, N-oxide, S-enantiomer
Escitalopram N-Oxide 917482-45-2* C₂₀H₂₁FN₂O₂ 340.39 Non-deuterated, N-oxide, S-enantiomer
(R)-Citalopram-d6 N-Oxide N/A C₂₀H₁₅D₆FN₂O₂ 346.43 Deuterated, N-oxide, R-enantiomer
Citalopram 59729-33-8 C₂₀H₂₁FN₂O 324.38 Racemic mixture, parent drug

*Same CAS as non-deuterated form due to structural similarity .

Related Impurities

Pharmaceutical impurities such as (S)-Citadiol (hydroxy metabolite) and (R)-Citalopram Oxalate (enantiomeric impurity) are structurally distinct due to variations in functional groups (e.g., hydroxyl vs. N-oxide) and stereochemistry .

Pharmacokinetic and Pharmacodynamic Comparisons

N-Oxide Metabolites

N-Oxide derivatives generally exhibit altered pharmacokinetics compared to parent drugs. For example:

  • Sorafenib N-Oxide (): Shows a 77.8% increase in brain AUC (area under the curve) compared to the parent drug, suggesting enhanced tissue penetration. However, its plasma AUC is lower (3.74 vs. 54.1 µg·h/mL for sorafenib) .

Deuterated vs. Non-Deuterated Forms

  • However, in this compound, this effect is minimal due to its role as a tracer rather than a therapeutic agent .
  • Analytical Utility: The 6 Da mass shift enables precise quantification in LC-MS, distinguishing it from non-deuterated impurities like escitalopram N-oxide .

Analytical and Regulatory Considerations

Chromatographic Separation

  • In HPLC-DAD methods, this compound has a distinct retention time (relative retention ~0.90–1.05) compared to citalopram and other impurities .
  • USP guidelines specify reference standards for citalopram-related compounds, including N-oxide derivatives, to ensure purity thresholds (<0.1% for impurities) .

Regulatory Status

  • This compound is classified as a reference standard (e.g., Pharmaffiliates Catalog No. PA STI 021760) for compliance with ICH Q3A/B guidelines .

Activité Biologique

(S)-Citalopram-d6 N-Oxide is a deuterated derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, its mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C20H21FN2O2
  • Molecular Weight : 346.43 g/mol
  • CAS Number : 1217710-65-0

This compound functions similarly to its parent compound, citalopram, by inhibiting the serotonin transporter (SLC6A4), which leads to increased levels of serotonin in the synaptic cleft. This enhancement of serotonergic transmission is believed to underlie its antidepressant effects.

Key Mechanisms:

  • Inhibition of Serotonin Reuptake : By blocking the reuptake of serotonin, this compound increases serotonin availability, which can improve mood and reduce anxiety.
  • Impact on Neurotransmission : The compound may influence various cellular processes related to neurotransmitter signaling and gene expression through its modulation of serotonin levels.

Pharmacokinetics

Research indicates that this compound shares pharmacokinetic properties with citalopram:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Highly lipophilic, allowing it to cross the blood-brain barrier effectively.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.

In Vitro Studies

Studies have demonstrated that this compound retains biological activity similar to citalopram. It has been shown to effectively inhibit serotonin uptake in neuronal cultures, confirming its role as a serotonergic agent.

Case Studies

Comparative Analysis with Other Compounds

CompoundMechanism of ActionPrimary Use
CitalopramSSRI; inhibits serotonin reuptakeDepression
This compoundSSRI; inhibits serotonin reuptakePotentially similar uses
FluoxetineSSRI; inhibits serotonin reuptakeDepression, OCD
SertralineSSRI; inhibits serotonin reuptakeDepression, PTSD

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing (S)-Citalopram-d6 N-Oxide in pharmaceutical research?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural elucidation and isotopic purity assessment. Reference standards for related impurities (e.g., Escitalopram N-Oxide, CAS 917482-45-2) should be employed to validate retention times and fragmentation patterns . Deuterium labeling (d6) requires specialized MS detection to distinguish isotopic clusters from background noise. Ensure method validation per ICH guidelines, including specificity, linearity, and precision .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodology : Optimize oxidation of (S)-Citalopram-d6 using controlled reaction conditions (e.g., m-chloroperbenzoic acid in anhydrous dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or preparative HPLC. Enantiomeric purity can be confirmed using chiral stationary phase HPLC, referencing pharmacopeial methods for analogous compounds like Escitalopram Oxalate .

Q. What are the critical parameters for quantifying this compound in biological matrices?

  • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Validate extraction protocols (e.g., solid-phase extraction) for recovery efficiency. Calibration curves should span physiologically relevant concentrations, with limits of detection (LOD) ≤1 ng/mL .

Advanced Research Questions

Q. How should in vitro metabolic stability studies be designed to evaluate deuterium isotope effects in this compound?

  • Methodology : Use human liver microsomes (HLM) or hepatocytes to assess metabolic pathways. Compare half-life (t½) and intrinsic clearance (CLint) between deuterated and non-deuterated analogs. Isotope effects on cytochrome P450 (CYP) metabolism (e.g., CYP3A4/5) can be quantified via kinetic isotope effect (KIE) studies. Statistical analysis should include mixed-effect models to account for inter-experiment variability .

Q. What experimental approaches resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?

  • Methodology : Conduct Ames fluctuation tests with TA98 and TA100 bacterial strains, including metabolic activation (S9 mix). Cross-validate findings with in silico (Q)SAR models (e.g., Leadscope’s expert-rule system) to assess structural alerts. If conflicting results arise (e.g., antimutagenic vs. mutagenic trends), perform dose-response analyses and evaluate redox cycling potential, as seen in 2,6-Dimethylpyridine N-Oxide studies .

Q. How can isotopic labeling improve pharmacokinetic (PK) studies of this compound?

  • Methodology : Use deuterium labeling to track parent compound vs. metabolites in plasma/tissue samples. Employ stable isotope-resolved metabolomics (SIRM) with <sup>2</sup>H-NMR or high-resolution MS. For PK modeling, integrate compartmental analysis with Bayesian hierarchical models to account for inter-subject variability .

Q. What strategies optimize the detection of N-Oxide-specific metabolites in vivo?

  • Methodology : Apply redox-cycling assays (e.g., nitroblue tetrazolium) to identify N-oxide reduction products. Use <sup>15</sup>N-labeled analogs for tracer studies in animal models. Data analysis should include linear mixed-effect (LME) models to differentiate landscape-specific N-oxide flux variations, as demonstrated in soil N-oxide studies .

Q. Data Contradiction & Validation

Q. How to address discrepancies in metabolic pathway predictions for this compound?

  • Resolution : Cross-reference in vitro metabolite profiling (e.g., HLM assays) with in vivo rodent studies. Use tandem MS/MS fragmentation libraries to confirm metabolite structures. If computational predictions (e.g., CYP450 docking simulations) conflict with empirical data, refine models using free energy perturbation (FEP) calculations .

Q. What statistical frameworks are robust for analyzing heterogeneous data in N-Oxide mutagenesis studies?

  • Resolution : Apply Fisher’s least significant difference (LSD) test for post-hoc comparisons of mutation rates. For non-normal distributions (e.g., Ames test counts), use non-parametric tests (Mann-Whitney U) or generalized linear models (GLM) with Poisson distribution. Preprocess data with logarithmic transformations to stabilize variance .

Q. Methodological Best Practices

Q. What criteria ensure research questions on this compound meet FINER standards (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Guidance : Align hypotheses with gaps in deuterated SSRI metabolism or N-Oxide toxicology. For feasibility, pilot synthetic yields and analytical sensitivity early. Novelty can be demonstrated via comparative studies with non-deuterated analogs. Ethical compliance requires adherence to ICH S7/S8 guidelines for preclinical safety .

Q. How to structure a research proposal on the environmental fate of this compound?

  • Framework : Define objectives using PICO (Population: aquatic ecosystems; Intervention: exposure concentrations; Comparison: non-deuterated N-Oxides; Outcome: biodegradation rates). Include LC-MS/MS methods for environmental sample analysis and microcosm studies to simulate degradation pathways .

Propriétés

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-PVKQDMRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675769
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217710-65-0
Record name 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.